Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions. This method is promoted by sodium hydroxide and results in a high yield of the desired product . Another common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often employs catalytic routes using transition metals such as copper, iron, gold, ruthenium, and palladium. These processes may involve undesirable solvents and require high temperatures, high catalyst loading, and long reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation using photocatalysis strategies.
Reduction: Reduction of the carboxylate group to an alcohol group.
Substitution: Functionalization through radical reactions and transition metal catalysis.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using photocatalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Transition metal catalysts such as copper, iron, gold, ruthenium, and palladium.
Major Products Formed
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a valuable scaffold for the development of pharmaceutical drugs, including those targeting peptic ulcers, insomnia, brain disorders, and hepatic encephalopathy . Additionally, it is used in the synthesis of antituberculosis agents and other medicinal compounds .
Mechanism of Action
The mechanism of action of ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It acts by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 8-(4-morpholinyl)imidazo[1,2-a]pyrazine-2-carboxylate
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents, leading to variations in their biological activities and applications. This compound is unique due to its specific methoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-13-6-4-5-9(15-2)10(13)12-8/h4-7H,3H2,1-2H3 |
InChI Key |
FNNPLHKKBLAYEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)OC |
Origin of Product |
United States |
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